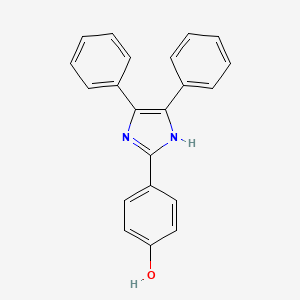

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683642. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c24-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-21)16-9-5-2-6-10-16/h1-14,24H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBUODONIOAHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419769 | |

| Record name | 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1752-94-9 | |

| Record name | 1752-94-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol [for Biochemical Research] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a lophine derivative with significant potential in medicinal chemistry and materials science. Lophine and its derivatives are recognized for their chemiluminescent properties and a wide range of pharmacological activities, making them attractive targets for drug discovery and development.[1] This document outlines the prevalent one-pot synthesis protocol, summarizes key quantitative data from various catalytic systems, and presents a detailed experimental methodology.

Core Synthesis Pathway: The Radziszewski Reaction

The synthesis of this compound is typically achieved through a multi-component reaction known as the Debus-Radziszewski imidazole (B134444) synthesis.[2][3] This reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (4-hydroxybenzaldehyde), and an ammonia (B1221849) source (commonly ammonium (B1175870) acetate).[2][3][4] This one-pot approach is highly efficient and offers good yields of the desired 2,4,5-trisubstituted imidazole.[5][6][7]

The generally accepted, though not definitively proven, mechanism proceeds in two main stages. Initially, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the final imidazole ring.[2][8]

Experimental Protocols

This section details the materials and methods for the synthesis of this compound.

Materials Required:

-

Benzil (B1666583) (1.0 mmol)

-

4-Hydroxybenzaldehyde (B117250) (1.0 mmol)

-

Ammonium Acetate (B1210297) (2.5 mmol or stoichiometric excess)

-

Catalyst (e.g., NaH₂PO₄, Dendrimer-PWA, Graphene oxide-chitosan, see Table 1 for options)[1]

-

Ethanol (B145695) (for washing and recrystallization)

-

Hexane and Ethyl Acetate (for column chromatography, if necessary)

-

Glacial Acetic Acid (optional solvent/catalyst)[9]

General One-Pot Synthesis Procedure (Solvent-Free):

-

In a round-bottom flask, combine benzil (1.0 mmol), 4-hydroxybenzaldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and the chosen catalyst at the specified loading (see Table 1).[1]

-

Heat the reaction mixture under solvent-free (neat) conditions with stirring at a temperature typically ranging from 120 °C to 160 °C.[1][7][10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically between 10 to 45 minutes, depending on the catalyst and temperature), allow the reaction mixture to cool to room temperature.[1]

-

Add ethanol to the solidified mixture and stir until the solid is well-dispersed.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold ethanol.[1]

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.[1][11]

-

Alternatively, if the product is not crystalline, purification can be achieved using silica (B1680970) gel column chromatography with a hexane/ethyl acetate eluent system.[1]

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly influences the reaction time and yield of lophine derivatives. The following table summarizes various catalytic systems used for the one-pot synthesis of these compounds under solvent-free conditions.

| Catalyst | Catalyst Loading | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 33 mol% | 120 | 25-45 | 98-99 | [10] |

| Dendrimer-PWA | Not Specified | 120 | Not Specified | High | [10] |

| NiO Nanoparticles | 10 mg | 120 | Not Specified | Good to Excellent | [10] |

| Mandelic Acid | 20 mol% | 120 | Not Specified | High | [10] |

| Diethyl Ammonium Hydrogen Phosphate | 3 mmol | 100 | Not Specified | Excellent | [6] |

| Lactic Acid | 1 ml | 160 | Not Specified | up to 92 | [7] |

| Lemon Peel Powder | 10 mol% | 70 | 45 | 91 | [12] |

Characterization Data

The final product, this compound, is a white to light yellow powder or crystal.[13]

-

Molecular Formula: C₂₁H₁₆N₂O[13]

-

Molecular Weight: 312.37 g/mol [13]

-

Melting Point: 258 °C to 278 °C (literature values vary)[14][15]

-

Purity: >98.0% (HPLC)[13]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the one-pot synthesis of this compound.

Caption: One-pot synthesis workflow for this compound.

Signaling Pathways and Applications

Derivatives of 2,4,5-triphenyl-1H-imidazole, such as the subject of this guide, are of significant interest in drug development. They have been investigated for a variety of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][11][16] Notably, lophine derivatives have been explored as potent inhibitors of enzymes implicated in neurodegenerative diseases, such as cholinesterases (AChE and BuChE) in the context of Alzheimer's disease.[1] The versatile synthesis and biological potential of these compounds make them valuable scaffolds for further research and development.

The following diagram illustrates a conceptual relationship between the synthesis of this compound and its potential application in inhibiting disease-related enzymes.

Caption: Conceptual pathway from synthesis to potential therapeutic application.

References

- 1. benchchem.com [benchchem.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by btppc under solvent-free conditions | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. scribd.com [scribd.com]

- 9. ijfmr.com [ijfmr.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. asianpubs.org [asianpubs.org]

- 12. nanobioletters.com [nanobioletters.com]

- 13. This compound [for Biochemical R… [cymitquimica.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. chemimpex.com [chemimpex.com]

- 16. japsonline.com [japsonline.com]

Spectroscopic and Mechanistic Insights into 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document includes a compilation of its spectral characteristics, detailed experimental protocols for its synthesis, and a proposed mechanism for its antioxidant activity.

Spectroscopic Data

The structural elucidation of this compound is supported by a range of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 11.54 | s, br | 1H | NH | CDCl₃ |

| 7.93 | d | 2H | Ar-H | CDCl₃ |

| 7.54 - 7.43 | m | 10H | Ar-H | CDCl₃ |

| 6.89 | d | 2H | Ar-H | CDCl₃ |

| 5.37 | s, br | 1H | OH | CDCl₃ |

Source: Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst (2025)[1]

Table 2: ¹³C NMR Spectroscopic Data

While a specific ¹³C NMR spectrum for this compound was not explicitly found in the literature, data for the closely related analog, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol, provides valuable insight into the expected chemical shifts.

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 147.23, 146.75, 146.63 | C (Aromatic C-O, C-N) | CDCl₃ |

| 132.47 | C (Aromatic) | CDCl₃ |

| 128.26, 127.91, 127.11 | CH (Aromatic) | CDCl₃ |

| 121.78, 118.60, 114.76, 109.08 | CH (Aromatic) | CDCl₃ |

| 55.71 | OCH₃ | CDCl₃ |

Note: This data is for 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol. The absence of the methoxy (B1213986) signal and slight shifts in the aromatic region would be expected for the target compound.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3404.36 | -NH stretch |

| 3350.35 | -OH stretch |

| 1689.64 | -C=N stretch |

| 1639.49 | C=C stretch (aromatic) |

Source: Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst (2025)[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 313.30 | [M+1]⁺ |

Source: Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst (2025)[1]

Experimental Protocols

The synthesis of this compound is typically achieved through a one-pot, three-component reaction. The following protocol is a representative example.

Synthesis of this compound

Materials:

-

Glacial acetic acid or Ethanol (B145695)

Procedure:

-

A mixture of benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and ammonium acetate (2.5 mmol) is prepared.

-

The reactants are dissolved in a suitable solvent, such as glacial acetic acid or ethanol (5 mL).

-

The reaction mixture is then stirred and heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The cooled mixture is poured into ice-cold water, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

This protocol is a general representation based on similar syntheses of lophine derivatives.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Proposed Antioxidant Signaling Pathway

Imidazole (B134444) derivatives are known for their antioxidant properties. The proposed mechanism involves the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress. The phenolic hydroxyl group and the imidazole ring are key to this activity.

Caption: Proposed antioxidant mechanism of this compound.

References

An In-depth Technical Guide to 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (CAS Number 1752-94-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, a heterocyclic compound with significant potential in various scientific and therapeutic fields. This document collates available data on its synthesis, physicochemical properties, and biological activities, with a focus on its antioxidant, anti-inflammatory, and potential anticancer properties. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development. Additionally, this guide presents diagrammatic representations of key signaling pathways and experimental workflows to enhance understanding of its mechanism of action and practical applications.

Introduction

This compound, also known as 2-(4-hydroxyphenyl)-4,5-diphenylimidazole, is a member of the triaryl-imidazole class of compounds. The imidazole (B134444) ring is a crucial pharmacophore found in many biologically active molecules, including the amino acid histidine and numerous pharmaceutical agents. The presence of a phenolic hydroxyl group on one of the phenyl rings suggests the potential for antioxidant activity through free radical scavenging. The unique structural combination of the imidazole and phenol (B47542) moieties makes this compound a subject of interest for its potential applications in medicinal chemistry, materials science, and as a biochemical reagent.[1][2][3] This guide aims to consolidate the current knowledge on this compound to serve as a valuable resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and interpretation of biological activity.

| Property | Value | Reference |

| CAS Number | 1752-94-9 | [2][4] |

| Molecular Formula | C₂₁H₁₆N₂O | [2][4] |

| Molecular Weight | 312.37 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 248–250 °C | [5] |

| Purity | >98.0% (HPLC) | [4] |

| SMILES | C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | [2] |

| InChIKey | JMBUODONIOAHPZ-UHFFFAOYSA-N | [2] |

Synthesis

The most common and efficient method for the synthesis of this compound is a one-pot, three-component condensation reaction. This involves the reaction of benzil (B1666583), 4-hydroxybenzaldehyde (B117250), and ammonium (B1175870) acetate (B1210297) in a suitable solvent, typically glacial acetic acid or ethanol.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles.[5]

Materials:

-

Benzil (1 equivalent)

-

4-Hydroxybenzaldehyde (1 equivalent)

-

Ammonium acetate (5 equivalents)

-

Glacial acetic acid

-

Ammonium hydroxide (B78521)

-

Cold water

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of ammonium acetate (5 eq.) and glacial acetic acid (10 mL) is refluxed.

-

After five minutes of constant stirring, 4-hydroxybenzaldehyde (1 eq.) is added in a dropwise manner.

-

Following another five minutes of stirring, benzil (1 eq.) is added to the reaction mixture.

-

The reaction is continued at reflux, and the progress is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

To precipitate the product, ammonium hydroxide is added to the reaction mixture until a pH of 9 is reached.

-

The resulting precipitate is collected by filtration and washed with cold water.

-

The crude product is then dried.

-

For purification, the dried product is recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.[5]

Characterization: The structure and purity of the synthesized compound can be confirmed by various analytical techniques, including:

-

Melting Point: Comparison with the literature value.[5]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H, C-H (aromatic), C=C (aromatic), and C-N stretches.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the number and types of protons and carbons.[5]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[5]

Biological Activities and Mechanism of Action

The biological activities of this compound are primarily attributed to its antioxidant and enzyme inhibitory properties. These activities make it a promising candidate for further investigation as an anti-inflammatory and anticancer agent.

Antioxidant Activity

The phenolic hydroxyl group in the structure of this compound is a key determinant of its antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions.

Quantitative Antioxidant Data

| Assay | EC₅₀ (mg/mL) | Reference |

| DPPH Radical Scavenging | 0.141 | [5] |

| ABTS Radical Scavenging | 0.168 | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay This protocol is a standard method for assessing antioxidant activity.[5]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions.

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound dilutions.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Enzyme Inhibition

Xanthine (B1682287) Oxidase Inhibition

This compound has been shown to be a potent inhibitor of xanthine oxidase.[5] This enzyme plays a crucial role in purine (B94841) metabolism and its overactivity is associated with hyperuricemia and gout.

Quantitative Xanthine Oxidase Inhibition Data

| Enzyme | IC₅₀ (µg/mL) | Reference |

| Xanthine Oxidase | 85.8 | [5] |

Proposed Mechanism of Xanthine Oxidase Inhibition

The following diagram illustrates the proposed mechanism of action for xanthine oxidase inhibition, which is a key factor in conditions like gout.

Potential Anti-inflammatory and Anticancer Activities

While specific quantitative data for the anti-inflammatory and anticancer activities of this compound are not yet available in the literature, related imidazole derivatives have shown promise in these areas.[6][7] The anti-inflammatory effects of such compounds are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.[8][9][10]

The potential anticancer activity of imidazole derivatives is an active area of research, with some studies showing inhibition of cancer cell proliferation.[11][12] The exact mechanisms are likely multifactorial and may involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell survival and growth.

Hypothesized Anti-inflammatory Signaling Pathway

The following diagram depicts a simplified, hypothesized signaling pathway for the anti-inflammatory action of this compound, based on the known mechanisms of related compounds.

Future Perspectives

This compound presents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to quantify its anti-inflammatory, anticancer, and other potential biological activities, including the determination of IC₅₀/EC₅₀ values against a broader range of targets.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential and for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives will help in identifying the key structural features required for enhanced potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to assess its drug-likeness and safety profile.

Conclusion

This technical guide has summarized the currently available information on this compound (CAS 1752-94-9). The compound can be synthesized through a straightforward one-pot reaction and exhibits significant antioxidant and xanthine oxidase inhibitory activities. While its full therapeutic potential is yet to be unlocked, the existing data strongly suggests that it is a valuable lead compound for the development of new drugs targeting diseases associated with oxidative stress and inflammation. The provided protocols and diagrams are intended to serve as a foundation for future research in this exciting area.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (for Biochemical Research) | C21H16N2O | CID 352144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [for Biochemical R… [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent [biolmolchem.com]

- 8. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, cyclooxygenase inhibitory effects, and molecular modeling study of 4-aryl-5-(4-(methylsulfonyl)phenyl)-2-alkylthio and -2-alkylsulfonyl-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of the heterocyclic compound 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol. This document consolidates available data on its spectral characteristics and outlines detailed experimental protocols for its synthesis and analysis. While the precise biological signaling pathways modulated by this specific molecule are not yet fully elucidated, this guide explores potential mechanisms of action based on the activities of structurally related imidazole (B134444) compounds, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Physical and Chemical Properties

This compound, a triaryl-substituted imidazole, possesses a unique combination of structural features that contribute to its chemical and biological characteristics. The quantitative properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₆N₂O | --INVALID-LINK-- |

| Molecular Weight | 312.37 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 258-267 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 568.8 ± 38.0 °C | |

| pKa (Predicted) | 9.43 ± 0.10 | |

| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |

| Purity | >98.0% (HPLC) | --INVALID-LINK-- |

Solubility: Qualitative assessments indicate that this compound is soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF). It is expected to have low solubility in water.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Technique | Key Data Points |

| ¹H NMR (DMSO-d₆) | δ ~12.7 ppm (s, 1H, NH), δ ~9.6 ppm (s, 1H, OH), δ ~6.8-8.1 ppm (m, 14H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ ~115.8, 122.1, 127.1, 127.2, 128.9, 129.1, 129.3, 129.6, 129.9, 130.6, 131.4, 131.5, 132.0, 135.5, 137.3, 137.7, 147.3, 158.4 ppm |

| FT-IR (KBr, cm⁻¹) | ~3404 (N-H), ~3350 (O-H), ~1689 (C=N), ~1639 (C=C) |

| UV-Vis (in DMF) | λmax at 340 nm and 406 nm (attributed to π→π* transitions)[1] |

| Mass Spectrometry (ESI-MS) | m/z: 313.30 [M+H]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is based on a one-pot, three-component reaction.

Materials:

-

Glacial acetic acid or ethanol

-

Ice

-

Ethyl acetate

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve benzil (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid or ethanol.

-

Add ammonium acetate (a significant excess, e.g., 10 equivalents) to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

A precipitate of the crude product will form. Collect the solid by vacuum filtration.

-

Wash the crude product with ample distilled water.

-

For purification, recrystallize the solid from a suitable solvent such as ethanol.

-

Dry the purified crystals under vacuum to obtain this compound.

Spectroscopic Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the dry sample with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

3.2.3. UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent such as dimethylformamide (DMF).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank.

Potential Biological Activity and Signaling Pathways

While direct studies on the specific biological targets of this compound are limited, the broader class of triaryl-substituted imidazoles has been extensively investigated for various pharmacological activities. Many compounds with this core structure are known to be potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses.

Additionally, some phenolic compounds are known to interact with nuclear receptors, such as the estrogen receptor. Given its phenolic moiety, this compound could potentially exhibit activity at such receptors.

Conclusion

This compound is a well-characterized compound with a straightforward synthesis. Its physical and chemical properties are well-documented, providing a solid foundation for further research. While its specific biological roles are yet to be fully uncovered, its structural similarity to known kinase inhibitors suggests it is a promising candidate for investigation in the context of inflammatory diseases and oncology. This guide serves as a comprehensive starting point for researchers interested in exploring the potential of this and related imidazole derivatives in drug discovery and development.

References

An In-depth Technical Guide to 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, chemical properties, and potential biological activities of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol. This triphenyl-substituted imidazole (B134444) derivative has garnered interest for its potential applications in medicinal chemistry and materials science. This document details experimental protocols for its synthesis and characterization, summarizes key quantitative data, and explores its putative mechanisms of action, particularly as an anti-inflammatory and antimicrobial agent. Visual diagrams of a proposed anti-inflammatory signaling pathway and a general experimental workflow are provided to facilitate understanding and further research.

Molecular Structure and Chemical Properties

This compound, also known as 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole, is a heterocyclic aromatic organic compound. The core of the molecule is a five-membered imidazole ring, which is substituted with two phenyl groups at positions 4 and 5, and a 4-hydroxyphenyl group at position 2.

Chemical Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1752-94-9 | [2][3][4][5] |

| Molecular Formula | C₂₁H₁₆N₂O | [1][2][3] |

| Molecular Weight | 312.37 g/mol | [2][3][5] |

| Appearance | White to off-white or light yellow powder/crystal | [2][5] |

| Melting Point | 258 °C | [2] |

| SMILES | C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | [1] |

| InChI | InChI=1S/C21H16N2O/c24-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-21)16-9-5-2-6-10-16/h1-14,24H,(H,22,23) | [1][5] |

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is a one-pot, three-component condensation reaction. This method, a variation of the Radziszewski imidazole synthesis, offers high yields and operational simplicity.

Experimental Protocol: One-Pot Synthesis

This protocol is a consolidated representation based on multiple reported syntheses of trisubstituted imidazoles.

Materials:

-

Glacial acetic acid

-

Distilled water

-

Ethyl acetate

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzil (1 equivalent), 4-hydroxybenzaldehyde (1 equivalent), and a molar excess of ammonium acetate (e.g., 2.5 equivalents).

-

Solvent Addition: Add glacial acetic acid or ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 1-3 hours.

-

Precipitation and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice-cold water, which will cause the crude product to precipitate.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with copious amounts of distilled water to remove unreacted ammonium acetate and acetic acid. A subsequent wash with a dilute sodium bicarbonate solution can be performed to ensure complete removal of acidic impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data

The following table summarizes typical characterization data for this compound.

| Technique | Observed Features |

| FT-IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3050 (aromatic C-H stretch), ~1600 (C=N stretch), ~1500 (aromatic C=C stretch) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, N-H), ~9.5 (s, 1H, O-H), ~7.2-8.0 (m, 14H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~158 (C-OH), ~145 (C=N), ~115-135 (aromatic carbons) |

| Mass Spec (m/z) | 312 [M]⁺ |

Biological Activities and Potential Applications

Derivatives of the 4,5-diphenyl-1H-imidazole scaffold have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this compound.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of imidazole derivatives. The proposed mechanism of action often involves the modulation of key inflammatory signaling pathways. It is suggested that these compounds can inhibit the activity of enzymes in the arachidonic acid pathway and may also modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][4]

Antimicrobial Activity

Imidazole-based compounds are well-known for their antifungal and antibacterial properties. The primary mechanism of antifungal action for many azole compounds is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. The antibacterial activity is often attributed to the disruption of the bacterial cell membrane and potential inhibition of nucleic acid synthesis.

Other Potential Applications

Due to its fluorescent properties and ability to form stable metal complexes, this compound and its derivatives are also being explored in materials science. Potential applications include:

-

Organic light-emitting diodes (OLEDs)[6]

-

Organic solar cells[6]

-

Chemical sensors and analytical instruments[6]

-

Catalysts in chemical reactions[6]

Visualizations

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Workflow

Caption: From synthesis to biological evaluation.

Conclusion

This compound represents a versatile scaffold with significant potential in both medicinal chemistry and materials science. The straightforward one-pot synthesis allows for the efficient production of this compound, enabling further investigation into its biological activities. The anti-inflammatory and antimicrobial properties exhibited by related imidazole derivatives suggest that this compound could be a valuable lead for the development of novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action, explore its structure-activity relationships, and evaluate its efficacy and safety in preclinical models. This technical guide serves as a foundational resource to aid researchers in these endeavors.

References

- 1. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. nano-ntp.com [nano-ntp.com]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. medchemexpress.com [medchemexpress.com]

The Rising Therapeutic Potential of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol scaffold, a core structure of a class of compounds often referred to as lophine derivatives or triarylimidazoles, has emerged as a versatile and promising framework in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, positioning them as attractive candidates for further investigation and development. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on quantitative data and detailed experimental methodologies.

Quantitative Biological Activity Data

The biological activities of various this compound derivatives have been quantified against several biological targets. The following tables summarize the key findings from multiple studies, providing a comparative view of their potency.

Table 1: α-Glucosidase Inhibitory Activity

A series of 2,4,5-triarylimidazole-1,2,3-triazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. All tested compounds displayed potent inhibition, with IC50 values significantly lower than the standard drug, acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM)[1].

| Compound ID | Modifications | IC50 (μM) | Ki (μM) | Inhibition Type |

| 5j | Triazole derivative | 15.16 ± 0.18 | 14.78 | Noncompetitive |

| Other Derivatives | Triazole derivatives | 15.16 ± 0.18 to 48.15 ± 0.37 | Not Reported | Not Reported |

Table 2: Monoacylglycerol Lipase (B570770) (MAGL) Inhibitory Activity

Unexpectedly, certain lophine derivatives were identified as inhibitors of monoacylglycerol lipase (MAGL) during the development of a chemiluminescent assay. The octanoic and palmitic acid esters of 2-(4-hydroxyphenyl)-4,5-diphenylimidazole showed the most significant activity[2].

| Compound | Derivative Type | Inhibition | Reversibility |

| Octanoic acid ester of 2-(4-hydroxyphenyl)-4,5-diphenylimidazole | Lophine derivative | Concentration-dependent | Irreversible |

| Palmitic acid ester of 2-(4-hydroxyphenyl)-4,5-diphenylimidazole | Lophine derivative | Concentration-dependent | Irreversible |

Table 3: Antibacterial Activity

A study on 4,5-diphenyl-1H-imidazole derivatives revealed their potential as antibacterial agents. Specifically, compound 6d demonstrated potent activity against Staphylococcus aureus, being twofold more potent than ciprofloxacin[3].

| Compound ID | Target Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| 6d | Staphylococcus aureus | 4 |

| 6c | Staphylococcus aureus | 16 |

| 6c | Enterococcus faecalis | 16 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols employed in the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2,4,5-Triarylimidazole Derivatives

A common and efficient method for the synthesis of the 2,4,5-triarylimidazole core involves a one-pot, three-component reaction.[4][5][6]

Materials:

-

Substituted benzaldehyde

-

Glacial acetic acid (solvent)

Procedure:

-

A mixture of benzil (1 equivalent), a substituted aldehyde (1 equivalent), and ammonium acetate (5 equivalents) is refluxed in glacial acetic acid (10 mL).

-

The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature.

-

The reaction mixture is neutralized by the addition of ammonium hydroxide (B78521) to a pH of 9.

-

The resulting precipitate is filtered, washed with cold water, and dried.

-

The crude product is purified by recrystallization or column chromatography.

α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase is determined using a colorimetric assay.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate (B84403) buffer (pH 6.8)

-

Test compounds

-

Acarbose (positive control)

-

Sodium carbonate (Na2CO3) to stop the reaction

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the enzyme solution to the phosphate buffer.

-

Add the test compound solution to the wells.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the substrate (pNPG).

-

Incubate the plate at 37°C.

-

Stop the reaction by adding a solution of Na2CO3.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated, and the IC50 values are determined from a dose-response curve.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is pivotal for rational drug design and development. For this compound derivatives, several mechanisms have been elucidated or proposed.

Enzyme Inhibition

Many of the biological activities of these derivatives stem from their ability to inhibit specific enzymes.

-

α-Glucosidase Inhibition: Kinetic studies of the most potent α-glucosidase inhibitor, compound 5j , revealed a noncompetitive mode of inhibition. This suggests that the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. Molecular docking studies further support this by identifying the binding interactions of these compounds with the α-glucosidase enzyme[1].

-

Monoacylglycerol Lipase (MAGL) Inhibition: The interaction of lophine derivatives with MAGL was found to be stable and irreversible. Docking studies suggest a competitive and irreversible mode of inhibition, indicating that these compounds may bind to the active site of MAGL, potentially forming a covalent bond with a key residue[2].

Chemiluminescence

Lophine and its derivatives are known for their chemiluminescent properties. The mechanism for this is described as Chemically Initiated Electron Exchange Luminescence (CIEEL)[7]. This property has been harnessed in the development of analytical tools and assays[2][8].

Future Directions

The diverse biological activities of this compound derivatives underscore their potential as scaffolds for the development of novel therapeutic agents. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety of the most promising derivatives in animal models.

-

Elucidation of Novel Mechanisms of Action: To uncover new therapeutic applications for this class of compounds.

References

- 1. Synthesis and biological evaluation of novel 2,4,5-triarylimidazole-1,2,3-triazole derivatives via click chemistry as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Lophine derivatives as activators in peroxyoxalate chemiluminescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. Lophine derivatives as versatile analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

InChIKey: JMBUODONIOAHPZ-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of the compound 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound is a substituted imidazole (B134444) derivative with a phenol (B47542) group. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₆N₂O | PubChem[1] |

| Molecular Weight | 312.37 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C21H16N2O/c24-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-21)16-9-5-2-6-10-16/h1-14,24H,(H,22,23) | PubChem[1] |

| SMILES | C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | PubChem[1] |

| Appearance | White to light yellow powder/crystal | CymitQuimica |

Synthesis Protocols

Several methods for the synthesis of this compound and its derivatives have been reported. A common approach involves a one-pot, three-component reaction.

Conventional Synthesis

A widely used method is the condensation of benzil (B1666583), 4-hydroxybenzaldehyde (B117250), and ammonium (B1175870) acetate (B1210297).

Experimental Protocol:

-

A mixture of benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and ammonium acetate (2.5 mmol) is prepared.

-

The mixture is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

-

The reaction mixture is refluxed for a specified period, typically 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled and poured into ice-cold water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol.

Green Synthesis using Lemon Peel Powder (LPP) Catalyst

A more environmentally friendly approach utilizes a natural, heterogeneous catalyst.

Experimental Protocol:

-

A mixture of benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), ammonium acetate (2.5 mmol), and lemon peel powder (10 wt%) is prepared in 5 ml of ethanol.

-

The mixture is stirred at room temperature.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is poured onto crushed ice and stirred for 10 minutes.

-

The solid product is filtered and purified by recrystallization from hot ethanol. This method has reported a yield of 83%.

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 5.37 (s, br, 1H, OH), 6.89 (d, 2H, Ar-H), 7.43-7.54 (m, 10H, Ar-H), 7.93 (d, 2H, Ar-H), 11.54 (s, br, 1H, NH) |

| IR (KBr) cm⁻¹ | 3404.36 (-NH), 3350.35 (-OH), 1689.64 (C=N), 1639.49 (C=C) |

| ESI-MS | m/z 313.30 [M+1]⁺ |

| UV-Vis Absorption (in DMF) nm | 340, 406 (due to π→π* transition) |

Biological Activities and Potential Applications

This compound and its derivatives have shown promising biological activities, particularly as antioxidant and anticancer agents.[2]

Antioxidant Activity

The phenolic hydroxyl group in the structure of this compound contributes to its antioxidant properties by donating a hydrogen atom to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

-

A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM) is prepared.

-

Various concentrations of the test compound are prepared in a suitable solvent.

-

An aliquot of the test compound solution is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.

-

A control sample (containing only the solvent and DPPH) is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anticancer Activity

Derivatives of 2,4,5-triphenyl-1H-imidazole have been evaluated for their antiproliferative activity against various cancer cell lines. One study reported that this compound exhibited some antiproliferative effect against the human lung adenocarcinoma cell line A549, although it was less than 50% inhibition at the tested concentration.

Experimental Protocol: MTT Assay for Cell Viability

-

Human cancer cells (e.g., A549) are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24 or 48 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control cells.

Signaling Pathways and Mechanisms of Action (Hypothesized)

While specific signaling pathways for this compound are not extensively detailed in the available literature, the biological activities of similar imidazole-based compounds suggest potential mechanisms. Many anticancer agents with a phenolic structure are known to induce apoptosis in cancer cells. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Furthermore, some imidazole derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3]

The antioxidant activity of this compound is attributed to its ability to scavenge reactive oxygen species (ROS). Elevated ROS levels can lead to oxidative stress, which is implicated in the progression of various diseases, including cancer. By neutralizing ROS, this compound may help to mitigate cellular damage.

Below is a generalized workflow illustrating the synthesis and potential biological evaluation of this compound.

Caption: General workflow for the synthesis and biological evaluation.

A hypothetical signaling pathway for the anticancer activity of a phenolic imidazole compound is depicted below.

Caption: Hypothesized apoptotic signaling pathway.

References

- 1. This compound (for Biochemical Research) | C21H16N2O | CID 352144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro | Semantic Scholar [semanticscholar.org]

Purity Analysis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol by High-Performance Liquid Chromatography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust method for the purity analysis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol herein provides a comprehensive framework for the accurate quantification of the main compound and the separation of potential process-related impurities and degradation products.

Introduction

This compound is a versatile organic compound with applications as a fluorescent dye and catalyst.[1] Its utility in the synthesis of organic light-emitting diodes (OLEDs) and its use in chemical sensors and as a biochemical reagent necessitate a reliable method for purity assessment to ensure material quality and consistency in research and development.[1] High-performance liquid chromatography (HPLC) is a precise and widely used technique for the analysis of non-volatile and thermally sensitive compounds like imidazole (B134444) derivatives.[2] This guide presents a validated RP-HPLC method for the purity determination of this compound.

Experimental Protocol: Reverse-Phase HPLC

A detailed experimental protocol for the HPLC analysis is provided below. This method is based on established principles for the separation of imidazole and phenol (B47542) derivatives.[2][3][4]

2.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Sample Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard: this compound reference standard of known purity (>99.5%).

2.2. Chromatographic Conditions

| Parameter | Condition |

| Column Temperature | 30 °C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 260 nm |

| Gradient Program | See Table 1 |

Table 1: Mobile Phase Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 60 | 40 |

| 30.0 | 60 | 40 |

2.3. Sample and Standard Preparation

-

Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the sample diluent to obtain a concentration of 0.1 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Representative Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |

| 1 | 4.2 | 150 | 0.5 | Impurity 1 |

| 2 | 8.5 | 29550 | 98.5 | This compound |

| 3 | 12.1 | 300 | 1.0 | Impurity 2 |

| Total | 30000 | 100.0 |

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC purity analysis.

Caption: Experimental workflow for HPLC purity analysis.

Potential Impurities

The synthesis of this compound often involves the reaction of benzil, 4-hydroxybenzaldehyde, and ammonium (B1175870) acetate.[5][6] Potential process-related impurities could include unreacted starting materials or by-products from side reactions. The developed HPLC method is designed to separate these potential impurities from the main analyte peak.

Conclusion

The reverse-phase HPLC method detailed in this guide provides a reliable and accurate means for determining the purity of this compound. The clear separation of the main compound from potential impurities, coupled with precise quantification, makes this method suitable for quality control in both research and industrial settings. The provided experimental parameters can serve as a starting point for method validation and transfer to other laboratories.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of 1H-Imidazole, 2-propyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. chromforum.org [chromforum.org]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

A Technical Guide to 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a versatile heterocyclic compound with significant potential in various research and development fields. This document outlines its chemical properties, reliable suppliers for research-grade material, detailed experimental protocols for its synthesis and evaluation of its biological activities, and a discussion of its potential mechanisms of action.

Chemical Properties and Suppliers

This compound, also known as 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole, is a substituted imidazole (B134444). Its structure, featuring a phenolic hydroxyl group, imparts antioxidant properties, while the imidazole core is a common scaffold in pharmacologically active compounds.

Compound Data

| Property | Value | Reference |

| CAS Number | 1752-94-9 | [1][2][3] |

| Molecular Formula | C₂₁H₁₆N₂O | [1][2][3] |

| Molecular Weight | 312.37 g/mol | [1][2] |

| Appearance | White to off-white or light yellow powder/crystal | [1][3] |

| Purity | Typically ≥98% (HPLC) | [1][3] |

| Melting Point | 258 °C | [1] |

| Storage | Store at room temperature | [1] |

Commercial Suppliers for Research

The following table summarizes suppliers of this compound for research purposes. Purity and available quantities should be confirmed with the respective supplier.

| Supplier | Product Name | Purity | Notes |

| Chem-Impex | This compound | ≥ 98% (HPLC) | Marketed for pharmaceutical development, antioxidant applications, and material science.[1] |

| TCI America | This compound [for Biochemical Research] | >98.0% (HPLC) | Intended for laboratory use.[3] |

| MedChemExpress | This compound | Not specified | Described as a biochemical reagent for life science research.[4] |

| CymitQuimica | This compound [for Biochemical Research] | >98.0%(T)(HPLC) | For laboratory use only.[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the evaluation of its key biological activities.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is a one-pot, three-component reaction.[5]

Materials:

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve benzil (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid.

-

Add ammonium acetate (excess, e.g., 5 equivalents) to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant activity can be determined by the compound's ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

In a 96-well plate, add varying concentrations of the test compound to the wells.

-

Add the DPPH solution to each well containing the test compound.

-

Include a positive control (ascorbic acid) and a blank (methanol without the test compound).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy is determined by finding the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Dissolve the test compound in DMSO to prepare a stock solution.

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except for a negative control well containing only broth) with the bacterial suspension.

-

Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are still under investigation, its phenolic structure suggests potential involvement in key cellular signaling pathways related to oxidative stress and inflammation.

Nrf2-Mediated Antioxidant Response

Phenolic compounds are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of cellular antioxidant responses.[6]

Hypothesized Mechanism:

-

Under conditions of oxidative stress, reactive oxygen species (ROS) accumulate in the cell.

-

This compound, acting as an antioxidant, may directly scavenge ROS.

-

Additionally, it could potentially induce a conformational change in Keap1, the cytosolic inhibitor of Nrf2.

-

This leads to the dissociation of Nrf2 from Keap1 and its translocation to the nucleus.

-

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.

-

This upregulates the expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to neutralize oxidative stress.

Modulation of NF-κB Inflammatory Signaling

The anti-inflammatory properties of many phenolic compounds are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6]

Hypothesized Mechanism:

-

Pro-inflammatory stimuli (e.g., cytokines like TNF-α or bacterial components like LPS) activate the IκB kinase (IKK) complex.

-

IKK phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p65/p50) in the cytoplasm.

-

Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation.

-

The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus.

-

In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.

-

This compound may exert anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of IKK or the degradation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory response.[7]

Conclusion

This compound is a readily accessible research compound with demonstrated antioxidant and antimicrobial properties. The experimental protocols provided herein offer a foundation for its synthesis and biological evaluation. The hypothesized mechanisms of action via the Nrf2 and NF-κB signaling pathways provide a rationale for further investigation into its therapeutic potential in diseases characterized by oxidative stress and inflammation. This guide serves as a valuable resource for researchers aiming to explore the multifaceted applications of this promising imidazole derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (for Biochemical Research) | C21H16N2O | CID 352144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [for Biochemical R… [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its synthesis, crystallization, and solid-state conformation. While the complete crystallographic dataset is not publicly available, this guide consolidates the known structural parameters and provides a robust experimental framework for its preparation and analysis.

Core Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in a monoclinic system.[1] The determined space group is P21/n.[1] Unfortunately, detailed quantitative data such as unit cell dimensions, bond lengths, and bond angles are not available in the public domain at the time of this publication.

Table 1: Crystallographic Data Summary

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Parameters | Data not publicly available |

| Bond Lengths | Data not publicly available |

| Bond Angles | Data not publicly available |

| Torsion Angles | Data not publicly available |

Experimental Protocols

A reproducible synthesis and crystallization protocol is crucial for obtaining high-quality single crystals suitable for X-ray diffraction and for ensuring consistency in further experimental studies. The following protocols are based on established methods for the synthesis of 2,4,5-triarylimidazoles.

Synthesis of this compound

The synthesis is typically achieved through a one-pot, three-component condensation reaction.

Materials:

-

Glacial acetic acid (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve benzil (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in a minimal amount of glacial acetic acid.

-

Add ammonium acetate (at least 3 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

-

Dry the crude product in a desiccator.

Crystallization

Slow evaporation of a suitable solvent is a common and effective method for growing single crystals of 2,4,5-triarylimidazoles.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Gravity filter the hot solution to remove any insoluble impurities.

-

Cover the flask or beaker containing the filtrate with a watch glass or parafilm with a few small perforations to allow for slow evaporation of the solvent.

-

Allow the solution to stand undisturbed at room temperature.

-

Single crystals are typically formed over a period of several days to a week.

-

Once suitable crystals have formed, they can be carefully isolated from the mother liquor.

Experimental Workflow

The logical flow from starting materials to the final, structurally characterized compound can be visualized as follows:

This guide serves as a foundational resource for researchers working with this compound. While the absence of a complete crystallographic dataset is a limitation, the provided information on its synthesis, crystallization, and known structural parameters offers a solid starting point for further investigation and application in drug discovery and materials science.

References

Quantum Mechanical Calculations for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: A Technical Guide

This technical guide provides a comprehensive overview of the quantum mechanical calculations performed on 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a molecule of significant interest in materials science and drug development.[1] This document is intended for researchers, scientists, and professionals in drug development seeking to understand the molecule's electronic structure, reactivity, and spectroscopic properties through computational methods.

Introduction

This compound, hereafter referred to as 4-DPIP, belongs to the imidazole (B134444) class of heterocyclic compounds. Imidazole derivatives are known for their diverse pharmacological activities and applications in materials science, including their use as fluorescent dyes and catalysts.[1][2] Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the molecular properties of 4-DPIP, aiding in the rational design of novel materials and therapeutic agents.

Computational Methodologies

The theoretical calculations summarized in this guide are primarily based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

Software and Theoretical Models

The quantum chemical calculations are typically performed using the Gaussian suite of programs.[2] The most commonly employed theoretical model is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. Various basis sets are utilized to approximate the molecular orbitals, with 6-31G(d,p), 6-31+G(d,p), and 6-311++G(d,p) being frequently reported for similar imidazole derivatives.[3][4][5]

Experimental Protocols